Propionylpromazine
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Overview
Description
Propiopromazine, also known as propionylpromethazine, is a phenothiazine derivative. It is primarily used as an antihistamine to treat insomnia, produce sedation, and relieve anxiety before or during surgery or other procedures. Unlike other phenothiazines, it is not used therapeutically as a neuroleptic because it does not effectively block dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propiopromazine is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. The key steps include:
N-Alkylation: Phenothiazine is reacted with 2-dimethylaminopropyl chloride in the presence of a base to form 10-(2-dimethylaminopropyl)phenothiazine.
Acylation: The resulting compound is then acylated with propionyl chloride to yield propiopromazine.
Industrial Production Methods: Industrial production of propiopromazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Propiopromazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Parent phenothiazine.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Propiopromazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.
Biology: Investigated for its effects on various biological systems, including its antihistamine and sedative properties.
Medicine: Studied for its potential use in treating insomnia, anxiety, and as a pre-anesthetic medication.
Industry: Utilized in the formulation of veterinary medicines and as an analytical standard
Mechanism of Action
Propiopromazine acts as an antagonist of several receptors:
Dopamine Receptors (D1, D2, D4): It blocks these receptors, reducing dopamine activity.
Serotonin Receptors (5-HT2A, 5-HT2C): It inhibits serotonin activity, contributing to its sedative effects.
Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5): It blocks these receptors, leading to anticholinergic effects.
Alpha-1 Adrenergic Receptor: It inhibits adrenergic activity, causing sedation.
Histamine H1 Receptor: Its antihistamine effect is due to the blockade of this receptor.
Comparison with Similar Compounds
Propiopromazine is structurally and pharmacologically similar to other phenothiazines, such as:
Promethazine: Used primarily as an antihistamine and antiemetic.
Chlorpromazine: Used as an antipsychotic and antiemetic.
Prochlorperazine: Used to control severe nausea and vomiting.
Uniqueness:
Propiopromazine: Primarily used for its sedative and antihistamine effects, with minimal antipsychotic activity.
Promethazine: Known for its strong antihistamine and antiemetic properties.
Chlorpromazine: Widely used as an antipsychotic with significant dopamine receptor antagonism.
Prochlorperazine: Effective in controlling nausea and vomiting, with moderate antipsychotic effects
Properties
CAS No. |
3568-24-9 |
---|---|
Molecular Formula |
C20H24N2OS |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20/h5-6,8-11,14H,4,7,12-13H2,1-3H3 |
InChI Key |
ZQTVCQIJTREKSP-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
melting_point |
69.5 °C |
3568-24-9 | |
Related CAS |
14796-43-1 (phosphate) 7681-67-6 (hydrochloride) |
Synonyms |
Combolen propionylpromazine propionylpromazine hydrochloride propionylpromazine ion (1+) propionylpromazine phosphate propiopromazine |
Origin of Product |
United States |
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